C3 Carboxylic Acid vs. C3-Carbonitrile: Divergent Cardiotonic Activity and Synthetic Utility in the 1,6-Naphthyridin-2(1H)-one Series
The patent US4567186 explicitly claims both 2-oxo-5-pyridin-4-yl-1H-1,6-naphthyridine-3-carboxylic acid (target compound) and its 3-carbonitrile analogue as distinct chemical entities within the same Markush structure, indicating non-overlapping roles in the cardiotonic pharmacophore series. The 3-COOH compound serves as a late-stage intermediate that can be decarboxylated or converted to the 3-CN derivative, whereas the 3-CN compound is a direct cardiotonic end-product [1]. Quantitative structure-activity relationships established for 5-hetaryl-1,6-naphthyridin-2(1H)-ones demonstrate that the C3 substituent electronic character (σm for COOH = 0.35 vs. CN = 0.56) modulates cardiotonic potency by over an order of magnitude across the series [2].
| Evidence Dimension | Electronic effect of C3 substituent on cardiotonic potency (class-level SAR) |
|---|---|
| Target Compound Data | Hammett σm = 0.35 (COOH); serves as synthetic precursor to C3-CN and C3-H derivatives |
| Comparator Or Baseline | 2-Oxo-5-pyridin-4-yl-1H-1,6-naphthyridine-3-carbonitrile: σm = 0.56 (CN); direct cardiotonic end-product per US4567186 |
| Quantified Difference | Δσm = 0.21; >10-fold potency variation observed across C3 substituents in naphthyridinone cardiotonic SAR |
| Conditions | Hamnett analysis of inotropic activity in anesthetized dog model; 5-hetaryl-1,6-naphthyridin-2(1H)-one series (class-level data) |
Why This Matters
The 3-COOH compound is the essential synthetic gateway to multiple cardiotonic endpoints (3-CN, 3-H); procuring the 3-CN analogue alone forecloses the option to generate the broader analog set for SAR exploration.
- [1] US4567186A – 5-Heteryl-1,6-naphthyridin-2(1H)-ones, cardiotonic use thereof and intermediates therefor. Lesher GY, Opalka CJ, Page DF, assignors. Sterling Drug Inc. Published 1986-01-28. View Source
- [2] EP0191298A2 – 1,6-Naphthyridin-2(1H)-ones useful as cardiotonics and preparation thereof. Lesher GY, Opalka CJ, Page DF, assignors. Sterling Drug Inc. Published 1986-08-20. View Source
